6-Methoxyquinoline

Description

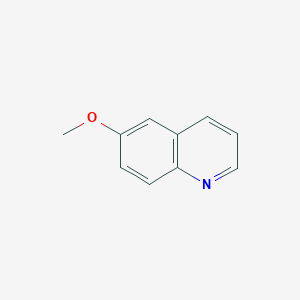

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-9-4-5-10-8(7-9)3-2-6-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDLDPJYCIEXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063746 | |

| Record name | Quinoline, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 26.5 deg C; [ChemIDplus] Clear dark red liquid; mp = 18-20 deg C; [Sigma-Aldrich MSDS], Colourless to pale yellow liquid; heavy sweet aroma | |

| Record name | 6-Methoxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 6-Methoxyquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2133/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | 6-Methoxyquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2133/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.151-1.154 (20º) | |

| Record name | 6-Methoxyquinoline | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2133/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00323 [mmHg] | |

| Record name | 6-Methoxyquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5263-87-6 | |

| Record name | 6-Methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5263-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005263876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1954 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-quinolyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S1U3125AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide to the Physical Characteristics of 6-Methoxyquinoline

This technical guide provides a comprehensive overview of the core physical characteristics of 6-Methoxyquinoline, tailored for researchers, scientists, and professionals in drug development. The document summarizes essential quantitative data in structured tables, details standardized experimental protocols for their determination, and includes visualizations for a plausible synthetic workflow and a relevant biological signaling pathway.

Core Physical and Chemical Properties

6-Methoxyquinoline, also known as p-quinanisole, is an aromatic heterocyclic compound with the molecular formula C₁₀H₉NO.[1] Its structure, featuring a quinoline (B57606) ring substituted with a methoxy (B1213986) group, makes it a valuable building block in the synthesis of various biologically active molecules, particularly in the development of novel pharmaceuticals with potential antitumor and antimicrobial activities.[1]

Data Summary

The fundamental physical and chemical properties of 6-Methoxyquinoline are compiled below for easy reference.

Table 1: General Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.19 g/mol | [1] |

| Appearance | White or colorless to light yellow powder or lump to clear liquid | [1] |

| Odor | Sweet, Anisic, Floral, Phenolic | [2] |

Table 2: Thermodynamic and Safety Data

| Property | Value | Reference(s) |

| Melting Point | 18-22 °C | [1][3][4][5][6] |

| Boiling Point | 284 °C (at 760 mmHg) | [1][3] |

| 140-146 °C (at 15 mmHg) | [4][6] | |

| 193 °C (at 50 mmHg) | [5] | |

| Flash Point | > 110 °C (> 230 °F) | [6] |

Table 3: Physicochemical Characteristics

| Property | Value | Reference(s) |

| Density | 1.15 g/mL at 20 °C | [1][4][6] |

| Refractive Index (n20/D) | 1.61 - 1.625 | [1][4][6] |

| Solubility | Insoluble in water; Soluble in alcohol, chloroform, acetone, and DMSO | [2][4][7][8] |

| pKa (Predicted) | 2.98 ± 0.16 | [7] |

Table 4: Spectroscopic Data

| Spectrum Type | Data Summary | Reference(s) |

| ¹H NMR | See Table 5 for assignments | [9] |

| ¹³C NMR | See Table 6 for assignments | [10] |

| Infrared (IR) | Data not available in searched literature | |

| UV-Visible (UV-Vis) | Data not available in searched literature |

Table 5: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |

| 8.79 | d | 1H | H-2 |

| 8.07 | d | 1H | H-4 |

| 7.42-7.36 | m | 2H | H-5, H-8 |

| 7.25 | d | 1H | H-3 |

| 7.11 | d | 1H | H-7 |

| 3.80 | s | 3H | -OCH₃ |

| Note: This is a representative interpretation. Actual chemical shifts can vary with solvent and experimental conditions. |

Table 6: ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

| Chemical Shift (ppm) | Proposed Assignment |

| 158.0 | C-6 |

| 147.4 | C-2 |

| 145.3 | C-8a |

| 144.8 | C-4 |

| 131.4 | C-8 |

| 127.3 | C-4a |

| 121.9 | C-5 |

| 121.5 | C-3 |

| 103.2 | C-7 |

| 55.4 | -OCH₃ |

| Note: This is a representative interpretation. Actual chemical shifts can vary with solvent and experimental conditions. |

Experimental Protocols for Physical Characterization

The following sections detail standardized methodologies for determining the key physical properties of 6-Methoxyquinoline.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a solid compound.[11] A standard procedure utilizing a capillary melting point apparatus is outlined below.

-

Sample Preparation : A small quantity of finely powdered, dry 6-Methoxyquinoline is introduced into a glass capillary tube that is sealed at one end.[12] The sample is compacted to a height of 2-3 mm by gently tapping the sealed end on a hard surface.[12]

-

Apparatus Setup : The loaded capillary tube is inserted into the heating block of the melting point apparatus.[13]

-

Heating and Observation : An initial rapid heating phase is conducted to ascertain an approximate melting range.[12] Following this, the apparatus is allowed to cool. A fresh sample is then heated at a slower, controlled rate of 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.[7]

-

Data Recording : The temperature at which the first sign of melting is observed and the temperature at which the entire sample has transitioned to a liquid state are recorded. This range constitutes the melting point.[7]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[14] The distillation method is a common and reliable technique for this measurement.[15]

-

Apparatus Assembly : A simple distillation apparatus is set up using a round-bottom flask containing at least 5 mL of 6-Methoxyquinoline and a few boiling chips to ensure smooth boiling.[15][16] A thermometer is carefully positioned with its bulb just below the level of the side arm leading to the condenser.[16]

-

Heating : The flask is heated gently and uniformly.[14]

-

Data Recording : The temperature is monitored as the liquid begins to boil and its vapor rises and condenses. The boiling point is the stable temperature reading on the thermometer during the distillation process.[15] It is crucial to also record the ambient barometric pressure, as boiling point is pressure-dependent.[16]

Solubility Determination (Qualitative)

This protocol describes a general method for evaluating the solubility of 6-Methoxyquinoline in a range of solvents.

-

Sample Preparation : A small, pre-weighed amount of 6-Methoxyquinoline (e.g., 10 mg) is placed into a series of clean test tubes.

-

Solvent Addition : A fixed volume (e.g., 1 mL) of each test solvent (e.g., water, ethanol (B145695), acetone, chloroform, DMSO) is added to a separate test tube.

-

Observation and Classification : The test tubes are agitated vigorously to facilitate dissolution. The sample is then visually assessed and classified as 'soluble', 'partially soluble', or 'insoluble' in each solvent.[17] For aqueous solutions, the pH can be checked using litmus (B1172312) paper to determine if the compound imparts acidic or basic properties to the solution.[17]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds.

-

Sample Preparation : A few milligrams of 6-Methoxyquinoline are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale.[17]

-

Data Acquisition : The prepared sample is placed in an NMR tube and inserted into the NMR spectrometer. For ¹H NMR, the spectrum is acquired to observe the chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity) of the hydrogen nuclei. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to determine the chemical shifts of the unique carbon atoms in the molecule.

-

Spectral Analysis : The resulting spectra are interpreted to deduce the connectivity and chemical environment of the atoms within the 6-Methoxyquinoline molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the various functional groups present in a molecule.[18]

-

Sample Preparation : As 6-Methoxyquinoline can be a liquid at room temperature, a thin film of the neat liquid can be prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).[19] If it is a solid, a Nujol mull (a suspension in mineral oil) or a KBr pellet (a pressed disk of the sample mixed with potassium bromide) can be prepared.[19]

-

Data Acquisition : The prepared sample is placed in the sample holder of an IR spectrometer. A beam of infrared radiation is passed through the sample, and the instrument records the frequencies at which the radiation is absorbed.

-

Spectral Interpretation : The output is an IR spectrum, which is a plot of percent transmittance against wavenumber (cm⁻¹). The characteristic absorption bands in the spectrum are then correlated to specific functional groups within the molecule.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for investigating the electronic transitions and conjugated systems within a molecule.[14]

-

Sample Preparation : A very dilute solution of 6-Methoxyquinoline is prepared using a solvent that is transparent in the UV-Vis region, such as ethanol or hexane.[20]

-

Data Acquisition : The solution is placed in a quartz cuvette. A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of ultraviolet and visible wavelengths.[20] A cuvette containing only the solvent is used to record a baseline (blank) spectrum for background correction.[20]

-

Data Analysis : The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. The wavelength(s) of maximum absorbance (λmax) are identified, which are characteristic of the electronic structure of the compound.

Visualizations

Synthetic Workflow

The following diagram illustrates a plausible synthetic route to 6-Methoxyquinoline via the Skraup synthesis, a classic method for quinoline synthesis.

Caption: A plausible synthetic workflow for 6-Methoxyquinoline.

Potential Signaling Pathway

Quinoline derivatives are widely studied as potential inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cancer cell proliferation and survival.[5][7] The diagram below depicts a simplified representation of the EGFR signaling pathway and the hypothetical inhibitory action of a compound like 6-Methoxyquinoline.

Caption: Hypothetical inhibition of the EGFR signaling pathway.

References

- 1. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]

- 3. brieflands.com [brieflands.com]

- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. teachersinstitute.yale.edu [teachersinstitute.yale.edu]

- 7. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Methoxyquinoline(5263-87-6) 1H NMR [m.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 6-Methoxyquinoline(5263-87-6) 13C NMR [m.chemicalbook.com]

- 11. m.youtube.com [m.youtube.com]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. longdom.org [longdom.org]

- 15. repository.uncw.edu [repository.uncw.edu]

- 16. benchchem.com [benchchem.com]

- 17. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Solubility of 6-Methoxyquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 6-methoxyquinoline in various organic solvents. Recognizing the critical role of solubility in drug discovery, chemical synthesis, and formulation development, this document collates available quantitative and qualitative data, presents detailed experimental protocols for solubility determination, and offers a logical workflow for these procedures. Due to the limited availability of extensive quantitative public data for 6-methoxyquinoline, this guide emphasizes robust experimental methodology to empower researchers in generating reliable solubility data for their specific applications.

Physicochemical Properties of 6-Methoxyquinoline

6-Methoxyquinoline is a heterocyclic aromatic compound and a derivative of quinoline (B57606).[1] Its physicochemical properties are fundamental to understanding its solubility characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Melting Point | 18-22 °C | [1][2] |

| Boiling Point | 140-146 °C at 15 mmHg | [1] |

| Density | 1.15 g/mL at 20 °C | [1] |

Solubility Data for 6-Methoxyquinoline

The solubility of a compound is a critical parameter for its handling, reaction setup, and formulation. Below is a summary of the available quantitative and qualitative solubility data for 6-methoxyquinoline.

Quantitative Solubility Data

Quantitative solubility data for 6-methoxyquinoline in a wide range of organic solvents is not extensively reported in publicly available literature. The most definitive data point found is for dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Chemical Class | Solubility (at ambient temperature) | Method |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 200 mg/mL (1256.36 mM) | Reported by supplier; requires sonication |

Table 1: Quantitative solubility data for 6-methoxyquinoline.[3][4]

Qualitative and Inferred Solubility Profile

While quantitative data is sparse, qualitative descriptions and the solubility of structurally similar compounds allow for an inferred solubility profile. 6-Methoxyquinoline is generally considered to be soluble in polar organic solvents and poorly soluble in water.

| Solvent | Chemical Class | Inferred/Reported Solubility | Rationale / Context |

| Ethanol | Polar Protic | Soluble | Repeatedly cited in literature as a suitable solvent.[1] |

| Methanol | Polar Protic | Likely Soluble | General solvent for polar organic compounds.[5] |

| Acetone | Polar Aprotic | Likely Soluble | A related derivative, 6-methoxyquinoline-4-carbaldehyde, is soluble in acetone.[6] |

| Chloroform | Halogenated | Likely Soluble | A related derivative, 6-methoxyquinoline-4-carbaldehyde, is soluble in chloroform.[6] |

| Ethyl Acetate | Ester | Likely Soluble | Used for extraction and purification of quinoline derivatives in synthesis.[5] |

| Acetonitrile | Polar Aprotic | Likely Soluble | Used as a solvent in the synthesis of related quinoline derivatives.[5] |

| Tetrahydrofuran (THF) | Ether | Likely Soluble | Employed in reactions involving related quinoline structures.[5] |

| Water | Aqueous | Insoluble / Very Slightly Soluble | Consistently reported as insoluble or poorly soluble in water.[7] |

Table 2: Qualitative and inferred solubility profile of 6-methoxyquinoline.

Experimental Protocol for Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. The following protocol provides a detailed methodology for determining the solubility of 6-methoxyquinoline in a chosen organic solvent.[5]

Materials and Equipment

-

6-Methoxyquinoline (solid or liquid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with screw caps (B75204) (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm, compatible with the chosen solvent)

Procedure: Equilibrium Solubility Determination

-

Sample Preparation : Add an excess amount of 6-methoxyquinoline to a pre-weighed vial. The presence of undissolved solid is necessary to ensure that a saturated solution is achieved.

-

Solvent Addition : Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration : Tightly cap the vials and place them in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[5]

-

Phase Separation : After the equilibration period, remove the vials and let them stand to allow any undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.[5]

-

Sample Withdrawal and Dilution : Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a micropipette. Be cautious not to disturb the solid pellet. Filter the withdrawn sample through a solvent-compatible syringe filter into a clean vial. Dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification : Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved 6-methoxyquinoline. A pre-established calibration curve of 6-methoxyquinoline in the same solvent is required for accurate quantification.

-

Calculation : Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of 6-methoxyquinoline solubility.

Caption: Workflow for determining the solubility of 6-Methoxyquinoline.

Conclusion

This technical guide consolidates the available solubility information for 6-methoxyquinoline and provides a robust framework for its experimental determination. While comprehensive quantitative data remains limited in public sources, the provided qualitative profile and detailed experimental protocol will enable researchers, scientists, and drug development professionals to accurately assess the solubility of 6-methoxyquinoline in their specific solvent systems, thereby facilitating its effective use in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 6-Methoxyquinoline, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

The Natural Occurrence of 6-Methoxyquinoline in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinoline, a quinoline (B57606) alkaloid, has been identified as a naturally occurring compound in certain plant species. This technical guide provides a comprehensive overview of its presence in the plant kingdom, focusing on its biosynthesis, methodologies for its extraction and quantification, and a summary of available data. This document is intended to serve as a resource for researchers in phytochemistry, natural product chemistry, and drug discovery who are interested in the scientific and therapeutic potential of 6-Methoxyquinoline.

Introduction

6-Methoxyquinoline is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₉NO. It consists of a quinoline bicyclic structure with a methoxy (B1213986) group substituted at the 6th position. While its synthetic derivatives have been explored for various pharmacological activities, the natural occurrence of 6-Methoxyquinoline in plants has been noted, particularly in species such as tobacco (Nicotiana tabacum) and tea (Camellia sinensis).[1][2] This guide delves into the current understanding of its natural origins and the analytical techniques pertinent to its study.

Biosynthesis of 6-Methoxyquinoline in Plants

The precise biosynthetic pathway of 6-Methoxyquinoline in plants has not been fully elucidated. However, based on the established biosynthesis of other quinoline alkaloids, a putative pathway can be proposed. Quinoline alkaloids are known to be derived from the shikimic acid pathway, with chorismic acid and tryptophan serving as key precursors.[3][4]

Recent research on the biosynthesis of the structurally related methoxy-containing quinoline alkaloid, quinine, in Cinchona pubescens has provided significant insights.[5][6][7][8][9] This research has demonstrated that the methoxy group is introduced early in the biosynthetic pathway. The process begins with the hydroxylation of tryptamine, followed by an O-methylation step to yield 5-methoxytryptamine.[5][6][7][8][9] This methoxylated intermediate then proceeds through the downstream pathway.

Extrapolating from this, a plausible biosynthetic pathway for 6-Methoxyquinoline likely involves the conversion of a tryptophan-derived precursor, such as anthranilic acid, which then undergoes a series of cyclization, decarboxylation, and hydroxylation reactions. The key methoxylation step is hypothesized to occur via the action of an O-methyltransferase (OMT) on a hydroxylated quinoline intermediate.

A proposed biosynthetic pathway is outlined below:

Natural Occurrence and Quantitative Data

| Plant Species | Common Name | Plant Part | 6-Methoxyquinoline Concentration | Reference |

| Nicotiana tabacum | Tobacco | Leaves | Reported, but quantitative data not available in the searched literature. | [1][2] |

| Camellia sinensis | Tea | Leaves | Reported, but quantitative data not available in the searched literature. | [1][2] |

Table 1: Documented Natural Occurrence of 6-Methoxyquinoline in Plants

The lack of extensive quantitative data highlights a significant gap in the research and presents an opportunity for future phytochemical studies to explore the distribution and concentration of this compound in various plant species.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of 6-Methoxyquinoline from plant materials. These protocols are based on established methods for the analysis of minor alkaloids in complex plant matrices.

Extraction and Isolation of 6-Methoxyquinoline

This protocol describes a general method for the extraction and isolation of quinoline alkaloids from plant tissues, which can be adapted for 6-Methoxyquinoline.

4.1.1. Materials and Reagents

-

Dried and powdered plant material (e.g., tobacco leaves)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

2 M Sodium Hydroxide (NaOH)

-

1 M Sulfuric Acid (H₂SO₄)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

4.1.2. Extraction Procedure

-

Maceration: Weigh 100 g of dried, powdered plant material and place it in a 1 L Erlenmeyer flask. Add 500 mL of methanol and stir for 24 hours at room temperature.

-

Filtration: Filter the methanolic extract through filter paper. Re-extract the plant residue twice more with 500 mL of methanol each time.

-

Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

-

Acid-Base Extraction:

-

Dissolve the crude extract in 200 mL of 1 M H₂SO₄.

-

Wash the acidic solution with 3 x 100 mL of dichloromethane in a separatory funnel to remove non-basic compounds. Discard the organic layers.

-

Adjust the pH of the aqueous layer to approximately 10-11 with 2 M NaOH.

-

Extract the alkaline solution with 3 x 100 mL of dichloromethane.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

-

-

Final Concentration: Evaporate the dichloromethane under reduced pressure to yield the crude alkaloid fraction containing 6-Methoxyquinoline.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of volatile and semi-volatile compounds like 6-Methoxyquinoline.

4.2.1. Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent, coupled to a mass selective detector.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MSD Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for quantification. Target ions for 6-Methoxyquinoline (m/z): 159 (molecular ion), 130, 116.

4.2.2. Standard and Sample Preparation

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of 6-Methoxyquinoline standard in methanol.

-

Calibration Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with methanol.

-

Sample Preparation: Dissolve a known amount of the crude alkaloid extract in methanol to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

4.2.3. Data Analysis

Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standard solutions. Quantify the amount of 6-Methoxyquinoline in the sample by comparing its peak area to the calibration curve.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV provides a robust and reliable alternative for the quantification of 6-Methoxyquinoline.

4.3.1. Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

4.3.2. Standard and Sample Preparation

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of 6-Methoxyquinoline standard in methanol.

-

Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

-

Sample Preparation: Dissolve a known amount of the crude alkaloid extract in the mobile phase to a final concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

4.3.3. Data Analysis

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of 6-Methoxyquinoline in the sample by comparing its peak area to the calibration curve.

Experimental Workflows

The following diagram illustrates the general workflow for the extraction and analysis of 6-Methoxyquinoline from a plant matrix.

Conclusion

6-Methoxyquinoline is a naturally occurring alkaloid found in plants such as tobacco and tea. While its biosynthetic pathway is not yet fully elucidated, evidence from related compounds suggests a pathway originating from tryptophan, with an early-stage methoxylation reaction. A significant research gap exists regarding the quantitative distribution of 6-Methoxyquinoline in the plant kingdom. The experimental protocols detailed in this guide provide a robust framework for the extraction, isolation, and quantification of this compound, paving the way for further research into its phytochemistry, biosynthesis, and potential biological activities. The application of these methods will be crucial for a more comprehensive understanding of the role and prevalence of 6-Methoxyquinoline in nature.

References

- 1. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Biosynthetic Origin of the Methoxy Group in Quinine and Related Alkaloids (2024) | Blaise Kimbadi Lombe [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. pure.mpg.de [pure.mpg.de]

- 7. Application of GC-MS/MS for the Analysis of Tobacco Alkaloids in Cigarette Filler and Various Tobacco Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of GC-MS/MS for the analysis of tobacco alkaloids in cigarette filler and various tobacco species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 6-Methoxyquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, forming the structural basis of numerous synthetic drugs. The introduction of a methoxy (B1213986) group at the 6-position of the quinoline ring has been shown to significantly modulate the biological activity of these derivatives, leading to a wide spectrum of therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of 6-methoxyquinoline derivatives, with a focus on their anticancer, antimicrobial, antimalarial, neuroprotective, and enzyme-inhibiting properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

6-Methoxyquinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of 6-methoxyquinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for representative 6-methoxyquinoline derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-methoxy-2-(p-toll)quinoline-4-carboxylic acid | EPG85-257P (drug-sensitive gastric carcinoma) | >100 | [1] |

| (6-methoxy-2-(p-tolyl)quinolin-4-yl)methanol | EPG85-257P (drug-sensitive gastric carcinoma) | 39.64 | [1] |

| 6-[2-(dimethylamino)ethylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (5a) | H460 (lung cancer) | 3.47 | [2] |

| 6-[3-(dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (5b) | H460 (lung cancer) | 3.39 | [2] |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | PANC-1 (pancreatic cancer) | ~4 | [3] |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) | MIA PaCa-2 (pancreatic cancer) | ~4 | [3] |

| PQ1 (6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline) | T47D (breast cancer) | ~0.5 | [4][5] |

Signaling Pathway: Induction of Apoptosis

Several 6-methoxyquinoline derivatives induce apoptosis in cancer cells through the activation of intrinsic and extrinsic caspase signaling pathways. For instance, the derivative PQ1 has been shown to activate both caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic pathways, respectively.[5][6] This dual activation leads to the cleavage of executioner caspases, such as caspase-3, ultimately resulting in the dismantling of the cell.[5][6] Another derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ), induces both apoptosis and autophagic cell death in pancreatic cancer cells by triggering endoplasmic reticulum (ER) stress and inhibiting the Akt/mTOR signaling pathway.[3]

Apoptotic signaling pathway induced by 6-methoxyquinoline derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Test 6-methoxyquinoline derivatives

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the 6-methoxyquinoline derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

6-Methoxyquinoline derivatives have demonstrated significant activity against a broad spectrum of pathogenic bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| (R)-(6-Methoxyquinolin-4-yl)(triphenyl-λ⁵-phosphanyl)methanol tetraphenylborate (B1193919) complex | Staphylococcus aureus | 8 | [3] |

| (R)-(6-Methoxyquinolin-4-yl)(triphenyl-λ⁵-phosphanyl)methanol tetraphenylborate complex | Bacillus subtilis | 16 | [3] |

| 4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l) | Escherichia coli | 7.812 | [3] |

| Ester derivative 7b of 6-methoxyquinoline-3-carbonitrile | Staphylococcus aureus | High Activity | [3] |

| Ester derivative 7b of 6-methoxyquinoline-3-carbonitrile | Escherichia coli | High Activity | [3] |

| Thioether derivative 9c of 6-methoxyquinoline-3-carbonitrile | Staphylococcus aureus | High Activity | [3] |

| Amide derivative 7d of 6-methoxyquinoline-3-carbonitrile | Escherichia coli | High Activity | [3] |

| 6-Methoxy-4-methylquinoline-2-thiol | Escherichia coli ATCC 35218 | 15.63 | [9] |

| 6-Methoxy-4-methylquinoline-2-thiol | Staphylococcus aureus ATCC 6538 | 31.25 | [9] |

| 6-Methoxy-4-methylquinoline-2-thiol | Methicillin-resistant S. aureus | 7.81 | [9] |

| 3-fluoro-6-methoxyquinoline derivative (Compound 14) | Staphylococcus aureus (MIC90) | 0.125 | [10] |

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Many quinoline-based antibiotics exert their antimicrobial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, repair, and transcription. By inhibiting these enzymes, 6-methoxyquinoline derivatives can disrupt these vital cellular processes, leading to bacterial cell death.

Mechanism of antimicrobial action of 6-methoxyquinoline derivatives.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[11]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Test 6-methoxyquinoline derivative

-

Positive control (standard antibiotic)

-

Negative control (vehicle)

Procedure:

-

Inoculum Preparation: Culture the microbial strain overnight. Adjust the turbidity of the culture to match the 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]

-

Compound Dilution: Prepare a stock solution of the 6-methoxyquinoline derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in the appropriate broth in the wells of a 96-well plate.[3]

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions, positive control, and negative control.[3]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[3]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed. This can be assessed visually or by measuring the optical density.[11]

Antimalarial Activity

The 6-methoxyquinoline scaffold is a key feature of many antimalarial drugs, including the natural product quinine. Derivatives of 6-methoxyquinoline continue to be a major focus of antimalarial drug discovery.

Quantitative Data: In Vitro Antiplasmodial Activity

The in vitro antimalarial activity of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

| Derivative | P. falciparum Strain | IC50/EC50 | Reference |

| 6-Chloro-2-(4-nitrophenyl)vinylquinoline (9) | Dd2 | 28.6 ± 0.9 nM | [13] |

| 4-Amino-6-methoxyquinoline hydrazone analogue (Compound 5) | K1 | 0.6 µM | |

| 4-Amino-6-methoxyquinoline hydrazone analogue (Compound 13) | K1 | 1.1 µM | |

| Chloroquine | K1 | 0.255 ± 0.049 µM | [14] |

| Quinine | - | 365 ± 103 µM (for hemozoin inhibition) | [15] |

Mechanism of Action: Inhibition of Hemozoin Formation

A primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the parasite's digestive vacuole.[16] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystal called hemozoin. 6-Methoxyquinoline derivatives are thought to accumulate in the acidic digestive vacuole and interfere with this polymerization process, leading to the buildup of toxic heme and parasite death.[6][17]

Inhibition of hemozoin formation by 6-methoxyquinoline derivatives.

Experimental Protocol: Hemozoin Inhibition Assay

This assay measures the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.

Materials:

-

Hemin (B1673052) chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Acetate (B1210297) buffer (pH 4.8)

-

Test 6-methoxyquinoline derivatives

-

96-well microplates

-

Microplate reader

Procedure:

-

Heme Solution Preparation: Prepare a stock solution of hemin chloride in DMSO. Dilute the stock solution in acetate buffer to the desired final concentration (e.g., 50 µM).[2]

-

Compound Addition: Add serial dilutions of the 6-methoxyquinoline derivatives to the wells of a 96-well plate.

-

Reaction Initiation: Add the heme solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 18-24 hours) to allow for β-hematin formation.

-

Quantification: After incubation, centrifuge the plate to pellet the β-hematin. Remove the supernatant and wash the pellet with DMSO to remove unreacted heme. Dissolve the pellet in a known volume of NaOH and measure the absorbance at 400 nm.[16]

-

Data Analysis: Calculate the percentage of hemozoin inhibition relative to a no-drug control. The IC50 value can be determined by plotting the percentage of inhibition against the log of the drug concentration.

Neuroprotective Effects and Enzyme Inhibition

Recent studies have highlighted the potential of 6-methoxyquinoline derivatives in the treatment of neurodegenerative diseases and other conditions through the inhibition of specific enzymes.

Quantitative Data: Neuroprotective and Enzyme Inhibitory Activities

| Derivative/Activity | Target/Assay | IC50/EC50 | Reference |

| Quinolylnitrone QN23 | Neuroprotection in SH-SY5Y cells (IR exposure) | EC50 ~10 µM | [14][18] |

| Functionalized Methoxyquinolines | human Carbonic Anhydrase I (hCA I) | IC50 = 21.38 µM | [19] |

| Quinoline derivative 12 | Acetylcholinesterase (AChE) | IC50 = 17.41 ± 0.22 μM | [20] |

Mechanisms and Targets

The neuroprotective effects of some quinoline derivatives are attributed to their ability to prevent neuronal cell death, reduce oxidative stress, and modulate key signaling pathways involved in neurodegeneration.[9][21] Additionally, 6-methoxyquinoline derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is a target for Alzheimer's disease therapy, and carbonic anhydrases (CAs), which are implicated in various physiological processes.[9][19]

Experimental Protocol: Synthesis of 6-Methoxy-2-arylquinoline Derivatives

A common method for the synthesis of the 6-methoxy-2-arylquinoline core is the Doebner reaction.[1]

Materials:

-

Substituted benzaldehyde (B42025)

-

Pyruvic acid

-

p-Anisidine

-

Reflux apparatus

Procedure:

-

A solution of the appropriate benzaldehyde and pyruvic acid in ethanol is heated for 30 minutes.

-

p-Anisidine is then added to the solution, and the mixture is refluxed overnight.

-

After cooling, the resulting precipitate (the 6-methoxy-2-arylquinoline-4-carboxylic acid) is filtered, washed with ethanol and hexane, and can be recrystallized from ethanol.[1]

General workflow for the synthesis of 6-methoxy-2-arylquinoline derivatives.

Conclusion

The 6-methoxyquinoline scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of potent biological activities. The data and protocols presented in this technical guide underscore the significant potential of these compounds as anticancer, antimicrobial, antimalarial, and neuroprotective agents, as well as enzyme inhibitors. Further exploration of the structure-activity relationships and mechanisms of action of 6-methoxyquinoline derivatives will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. sid.ir [sid.ir]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 6-Methoxyquinoline: Key Intermediates and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyquinoline is a crucial heterocyclic scaffold found in numerous pharmacologically active compounds and serves as a vital intermediate in the synthesis of various drugs.[1] Its efficient synthesis is of paramount importance in medicinal and organic chemistry. This technical guide provides a comprehensive overview of the primary synthetic routes to 6-methoxyquinoline, with a detailed focus on the key intermediates involved. The renowned Skraup synthesis is extensively covered, including a detailed experimental protocol and quantitative data. Other significant synthetic strategies, such as the Doebner-von Miller, Combes, and Conrad-Limpach-Knorr reactions, are also discussed in the context of their potential application for 6-methoxyquinoline synthesis. This document aims to be a valuable resource for researchers and professionals engaged in the synthesis and development of quinoline-based molecules.

Introduction to 6-Methoxyquinoline Synthesis

The synthesis of the quinoline (B57606) ring system has been a subject of extensive research for over a century, leading to the development of several named reactions. For 6-methoxyquinoline, the most traditionally employed and well-documented method is the Skraup synthesis.[1] This reaction and its variations are valued for their use of readily available starting materials. Other classical methods, while broadly applicable to quinoline synthesis, are also pertinent to the construction of the 6-methoxyquinoline framework and offer alternative disconnection approaches.

The Skraup Synthesis of 6-Methoxyquinoline

The Skraup synthesis is a cornerstone in quinoline chemistry, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent.[2] In the context of 6-methoxyquinoline synthesis, the primary starting material is p-anisidine (B42471) (4-methoxyaniline).

Key Intermediates in the Skraup Synthesis

The Skraup reaction is a one-pot process where the intermediates are transient and typically not isolated. The key transformations and intermediary species are outlined below:

-

Acrolein Formation: Under the strong acidic and dehydrating conditions provided by concentrated sulfuric acid, glycerol undergoes dehydration to form the reactive α,β-unsaturated aldehyde, acrolein.[3] This is a crucial first step, as acrolein provides the three-carbon backbone required for the formation of the pyridine (B92270) ring of the quinoline system.

-

Michael Addition: The primary aromatic amine, p-anisidine, acts as a nucleophile and undergoes a conjugate (Michael) addition to the acrolein intermediate. This forms the key intermediate, 3-(4-methoxyphenylamino)propanal.

-

Cyclization: The aldehyde moiety of the 3-(4-methoxyphenylamino)propanal intermediate then undergoes an electrophilic aromatic substitution reaction with the electron-rich aromatic ring of the p-anisidine moiety. This acid-catalyzed cyclization results in the formation of 1,2-dihydro-6-methoxyquinoline.

-

Dehydrogenation (Oxidation): The final step is the oxidation of the 1,2-dihydro-6-methoxyquinoline intermediate to the aromatic 6-methoxyquinoline. This is achieved by an oxidizing agent present in the reaction mixture, which can be the nitrobenzene (B124822) corresponding to the aniline (B41778) used or another added oxidant like arsenic pentoxide.[4]

Signaling Pathway for the Skraup Synthesis

References

An In-depth Technical Guide to 6-Methoxyquinoline-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential applications of 6-methoxyquinoline-4-carbaldehyde (B1360400). This compound serves as a key intermediate in the synthesis of various biologically active molecules, making its thorough characterization essential for research and development in medicinal chemistry.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Proton NMR) | |

| Proton | Expected Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.5 - 10.5 |

| Aromatic (Quinoline Ring) | 7.0 - 9.0 |

| Methoxy (-OCH₃) | 3.8 - 4.2 |

| ¹³C NMR (Carbon-13 NMR) | |

| Carbon | Expected Chemical Shift (ppm) |

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (Quinoline Ring) | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 65 |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Band (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1680 - 1710 |

| C-H Stretch (Aldehyde) | 2700 - 2850 (often two bands) |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-O Stretch (Methoxy) | 1000 - 1300 |

| C-H Bending (Aromatic) | 750 - 900 |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the compound's molecular weight.[2] Predicted mass-to-charge ratios (m/z) for various adducts are listed below.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.07060 |

| [M+Na]⁺ | 210.05254 |

| [M-H]⁻ | 186.05604 |

| [M+NH₄]⁺ | 205.09714 |

| [M+K]⁺ | 226.02648 |

| [M]⁺ | 187.06277 |

Experimental Protocols

Synthesis of 6-Methoxyquinoline-4-carbaldehyde via Vilsmeier-Haack Reaction

This protocol describes the formylation of 6-methoxyquinoline.

Materials:

-

6-Methoxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium hydrogen carbonate solution

-

Water

Procedure:

-

In a two-necked round-bottom flask cooled to 0°C, add N,N-dimethylformamide (0.1195 mol, 9.2 mL).[2]

-

Slowly add phosphorus oxychloride (0.1195 mol, 11.25 mL) dropwise with constant stirring over 30 minutes to form the Vilsmeier reagent.[2]

-

To this mixture, add 6-methoxyquinoline (0.1173 mol).[2]

-

Heat the reaction mixture on a water bath for 4 hours.[2]

-

After cooling, pour the reaction mixture into an excess of water.[2]

-

Neutralize the mixture with a sodium hydrogen carbonate solution.[2]

-

The precipitated product, 6-methoxyquinoline-4-carbaldehyde, can be collected by filtration, washed with water, and purified by recrystallization.[2]

Spectroscopic Analysis Protocols

The following are generalized methodologies for the spectroscopic analysis of 6-methoxyquinoline-4-carbaldehyde.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[3]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a spectral width of approximately 0-12 ppm.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 0-220 ppm.

IR Spectroscopy:

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.[1][3]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[1]

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹), after recording a background spectrum.[1]

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.[1]

-

Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source can be used.[1]

-

Data Acquisition: Introduce the sample solution into the ESI source and scan over a relevant m/z range (e.g., 50-500 amu).[1]

Visualizations

Caption: Experimental workflow for the synthesis and characterization.

Caption: Hypothetical inhibition of a signaling pathway.

References

Molecular structure and properties of 6-Methoxy-2-methylquinolin-4-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Methoxy-2-methylquinolin-4-amine. While extensive experimental data for this specific compound is limited in publicly available literature, this guide consolidates existing knowledge and offers context through data on related compounds to support further research and drug discovery efforts.

Molecular Structure and Properties

6-Methoxy-2-methylquinolin-4-amine is a heterocyclic aromatic amine featuring a quinoline (B57606) core substituted with a methoxy (B1213986) group at the 6-position, a methyl group at the 2-position, and an amine group at the 4-position.[1][2]

Chemical and Physical Properties

The key chemical identifiers and physical properties of 6-Methoxy-2-methylquinolin-4-amine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 104217-23-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂N₂O | [1][2][3] |

| Molecular Weight | 188.23 g/mol | [1][2][3] |

| IUPAC Name | 6-methoxy-2-methylquinolin-4-amine | [2] |

| Melting Point | 211-213 °C | [1] |

| Boiling Point (Predicted) | 366.0 ± 37.0 °C | [1] |

| Appearance | Solid | [1] |

Spectroscopic Data

Predicted ¹H NMR Spectral Data [2]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~2.4 - 2.6 | Singlet | C2-CH₃ |

| ~3.8 - 4.0 | Singlet | C6-OCH₃ |

| ~5.0 - 6.0 | Broad Singlet | C4-NH₂ |

| ~6.5 - 7.8 | Multiplet | Aromatic Protons (H3, H5, H7, H8) |

Predicted ¹³C NMR Spectral Data [2]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~20 - 25 | C2-CH₃ |

| ~55 - 57 | C6-OCH₃ |

| ~100 - 160 | Aromatic Carbons |

| ~150 - 160 | C4 (C-NH₂) |

| ~155 - 165 | C6 (C-OCH₃) |

Expected Mass Spectrometry Data [2]

| m/z Value | Ion Type |

|---|---|

| 188.09 | [M]⁺˙ |

| 189.10 | [M+H]⁺ |

Expected Infrared (IR) Spectroscopy Data [3] The IR spectrum is expected to show characteristic absorption bands for the N-H stretch of the amine group, C-H stretches for aromatic and aliphatic protons, C=C and C=N stretching within the quinoline ring, and C-O stretching of the methoxy group.[3]

Synthesis and Experimental Protocols

The synthesis of 6-Methoxy-2-methylquinolin-4-amine can be accomplished through a multi-step process commencing with 4-methoxyaniline.[1] The general synthetic strategy involves a Conrad-Limpach synthesis of the quinoline core, followed by chlorination and amination.[4]

Experimental Protocol for Synthesis

Step 1: Synthesis of 6-Methoxy-2-methylquinolin-4-ol [1][4]

-

In a round-bottom flask, combine equimolar amounts of 4-methoxyaniline (p-anisidine) and ethyl acetoacetate.

-

Add polyphosphoric acid dropwise while stirring.

-

Heat the mixture to 170°C and maintain for 1 hour, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, pour the reaction mixture into ice water and stir for 1 hour.

-

Filter the resulting precipitate and dry the filter cake to obtain 6-methoxy-2-methylquinolin-4-ol.

Step 2: Synthesis of 4-Chloro-6-methoxy-2-methylquinoline [4][5]

-

Suspend 6-Methoxy-2-methylquinolin-4-ol in an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 110°C) for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Collect the precipitate by filtration, wash with water, and dry to yield 4-chloro-6-methoxy-2-methylquinoline.

Step 3: Synthesis of 6-Methoxy-2-methylquinolin-4-amine [1][4][5]

-

In a sealed pressure vessel, combine 4-chloro-6-methoxy-2-methylquinoline and phenol.

-

Heat the mixture to 180°C for 1 hour.

-

Cool the vessel, then introduce ammonia (B1221849) (either as a gas or a concentrated solution).

-

Seal the vessel again and heat to 180°C for 5 hours.

-

After cooling, add water and make the solution alkaline with sodium hydroxide.

-

The product will precipitate out of the solution. Collect the precipitate by filtration and purify by recrystallization or column chromatography.

Biological Activity and Potential Signaling Pathways

The specific biological activities of 6-Methoxy-2-methylquinolin-4-amine have not been extensively reported.[1] However, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting anticancer, antitubercular, antifungal, and antiviral properties.[1][2]

Derivatives of quinoline have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis resistance.[1][2][6] Additionally, related 6-methoxy-2-arylquinoline analogs have been evaluated as inhibitors of P-glycoprotein (P-gp), a transporter associated with multidrug resistance in cancer cells.[4][7]

Proposed Experimental Workflow for Selectivity Profiling

To determine the biological target selectivity of 6-Methoxy-2-methylquinolin-4-amine, a systematic experimental approach is recommended.[7]

Protocol for P-glycoprotein (P-gp) Inhibition Assay[7]

This cell-based assay is designed to evaluate the effect of the compound on P-gp function.

-

Cell Culture: Culture a P-gp overexpressing cell line (e.g., MCF7/ADR) and a corresponding parental cell line.

-

Compound Treatment: Pre-incubate the cells with various concentrations of 6-Methoxy-2-methylquinolin-4-amine. Include a known P-gp inhibitor (e.g., verapamil) as a positive control and untreated cells as a negative control.

-

Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123, to the cells and incubate to allow for cellular uptake.

-

Efflux Measurement: After the loading period, wash the cells and measure the intracellular fluorescence over time using a flow cytometer or a fluorescence plate reader.

-

Data Analysis: An increase in intracellular fluorescence in the presence of the test compound, compared to the negative control, indicates P-gp inhibition. Quantify the inhibitory effect by comparing the fluorescence retention to that of the controls.

Safety Information

As with any research chemical, 6-Methoxy-2-methylquinolin-4-amine should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

Conclusion

6-Methoxy-2-methylquinolin-4-amine is a quinoline derivative with the potential for further investigation in drug discovery, given the known bioactivities of the quinoline scaffold.[1] This guide provides the currently available information on its chemical properties, a detailed synthesis protocol, and potential biological targets. Further research is necessary to fully characterize its spectroscopic properties and to explore its pharmacological potential.

References

6-Methoxyquinoline odor profile and synonyms

An In-depth Technical Guide to 6-Methoxyquinoline: Odor Profile, Synonyms, and Analytical Methodologies

Introduction

6-Methoxyquinoline, a derivative of quinoline (B57606) with a methoxy (B1213986) group at the sixth position, is a significant chemical compound with diverse applications in medicinal chemistry, organic synthesis, and the flavor and fragrance industry.[1][2][3] This aromatic heterocyclic compound is recognized for its unique sensory properties and serves as a versatile building block in the synthesis of various biologically active molecules, including potential antitumor and antimicrobial agents.[2] This technical guide provides a comprehensive overview of the odor profile, synonyms, and relevant analytical protocols for 6-methoxyquinoline, tailored for researchers, scientists, and professionals in drug development.

Synonyms and Identifiers

6-Methoxyquinoline is known by several synonyms in scientific literature and commercial databases. A consolidated list is provided below for easy reference.

| Identifier Type | Identifier | Source |

| Systematic Name | 6-Methoxyquinoline | [4] |

| CAS Number | 5263-87-6 | [2][4] |

| Synonym | p-Quinanisole | [1][2][3][4] |

| Synonym | Quinoline, 6-methoxy- | [3][4] |

| Synonym | Methyl 6-quinolyl ether | [3][4][5] |

| FEMA Number | 4640 | [5][6] |

| EC Number | 226-077-2 | [7][8] |

| UNII | 5S1U3125AD | [4][6] |

| MDL Number | MFCD00006800 | [2][4][7] |

| NSC Number | 1954 | [4] |

Odor Profile

The olfactory characteristics of 6-methoxyquinoline are distinct and have been described as having a "heavy sweet odor".[3] A more detailed breakdown of its odor profile reveals a complex combination of notes.

| Odor Note | Prevalence | Source |

| Sweet | 83.47% | [4] |

| Anisic | 48.49% | [4] |

| Floral | 47.68% | [4] |

| Phenolic | 45.99% | [4] |

| Animal | 42.62% | [4] |

| Earthy | 42.03% | [4] |

| Nutty | - | [4] |

Physicochemical Properties

A summary of the key physical and chemical properties of 6-methoxyquinoline is presented below. These properties are crucial for its handling, analysis, and application in various chemical syntheses.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [2][4][7] |

| Molecular Weight | 159.18 g/mol | [4][7] |

| Appearance | Colorless to light yellow liquid or powder | [2][3][6] |

| Melting Point | 18-24 °C | [3][6][8] |

| Boiling Point | 140-146 °C at 15 mmHg | [3][6][8] |

| Density | 1.15 g/mL at 20 °C | [3][8] |

| Refractive Index | n20/D 1.625 | [3][8] |

| Solubility | Very slightly soluble in water; soluble in alcohol | [3][4] |

| Vapor Pressure | 0.0015 hPa at 20°C (est.) | [4] |

| logP (o/w) | 2.20 | [6] |

Experimental Protocols for Odor Analysis

The characterization of 6-methoxyquinoline's odor profile typically involves Gas Chromatography-Olfactometry (GC-O), a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[9][10] This allows for the identification of specific odor-active compounds within a sample.[11]

General Protocol for Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol outlines a general methodology for the sensory evaluation of 6-methoxyquinoline.

-

Sample Preparation:

-

A solution of 6-methoxyquinoline is prepared in a suitable volatile solvent (e.g., ethanol (B145695) or methanol) at a concentration appropriate for GC analysis (e.g., 1 mg/mL).[12]

-

For analysis of headspace volatiles, a sample can be placed in a sealed vial and subjected to dynamic headspace sampling, where volatiles are trapped on an adsorbent cartridge.[9]

-

-

Instrumentation:

-

A gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent non-polar column) is used for separation.

-

The GC is connected to both a standard detector (e.g., Mass Spectrometer - MS, or Flame Ionization Detector - FID) and an olfactory detection port (ODP).[9][10]

-

The effluent from the GC column is split, directing a portion to the chemical detector and the remainder to the ODP for sensory assessment.[10]

-

-

Data Acquisition:

-

The prepared sample is injected into the GC.

-

As compounds elute from the column, they are detected by the MS or FID, generating a chromatogram.

-

Simultaneously, a trained panelist or assessor sniffs the effluent at the ODP and records the perceived odor, its intensity, and duration using specialized software.[9]

-

The MS provides data for the chemical identification of the eluting compounds, which can then be correlated with the sensory data from the ODP.

-

-

Data Analysis:

-

The data from the chromatogram and the olfactogram are aligned based on retention times.

-

This correlation allows for the definitive identification of the compound(s) responsible for specific perceived odors.[10]

-

Techniques like comprehensive two-dimensional GC (GCxGC) can be employed for complex samples to resolve co-eluting compounds and improve identification accuracy.[10][11]

-

Logical Relationships and Applications